molecular formula C23H38N8O5 B14180241 N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine CAS No. 925685-66-1

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine

Cat. No.: B14180241
CAS No.: 925685-66-1
M. Wt: 506.6 g/mol
InChI Key: LEHNMKVCILHYOS-BZSNNMDCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine is a complex peptide compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC and bases like DIPEA to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes deprotection steps to remove protecting groups from the amino acids and purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids within the peptide.

    Reduction: This can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, protein-protein interactions, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanylglycyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.

Properties

CAS No.

925685-66-1

Molecular Formula

C23H38N8O5

Molecular Weight

506.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C23H38N8O5/c24-11-5-4-10-17(22(35)36)30-19(32)14-29-21(34)18(13-15-7-2-1-3-8-15)31-20(33)16(25)9-6-12-28-23(26)27/h1-3,7-8,16-18H,4-6,9-14,24-25H2,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,17-,18-/m0/s1

InChI Key

LEHNMKVCILHYOS-BZSNNMDCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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